(R)-Chroman-3-amine
CAS No.:
Cat. No.: VC13559139
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO |
|---|---|
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | (3R)-3,4-dihydro-2H-chromen-3-amine |
| Standard InChI | InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2/t8-/m1/s1 |
| Standard InChI Key | SVWDNDQOXZHBRM-MRVPVSSYSA-N |
| Isomeric SMILES | C1[C@H](COC2=CC=CC=C21)N |
| Canonical SMILES | C1C(COC2=CC=CC=C21)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The chroman scaffold consists of a fused benzene and tetrahydropyran ring system. In (R)-chroman-3-amine, the amine group at position 3 introduces chirality, with the (R)-configuration dictating its spatial orientation . This stereochemical specificity is critical for interactions in biological systems, where enantioselectivity often determines pharmacological activity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 59108-53-1 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Chirality | (R)-enantiomer |
| Solubility (Predicted) | Moderate in polar solvents |
Research Advancements and Derivative Development
Functionalization and Hybrid Molecules
Recent studies emphasize the modularity of chroman scaffolds. For example, 3-(arylmethyl)chroman-4-ones synthesized via photoredox-neutral acylarylation can be derivatized into chromones and 2H-chromenes, underscoring the reactivity of the chroman core . Similarly, (R)-chroman-3-amine could undergo reductive amination or cross-coupling to yield bioactive hybrids.
Table 2: Comparative Bioactivity of Chroman Derivatives
Challenges and Future Directions
Synthetic Accessibility and Scalability
Producing enantiopure (R)-chroman-3-amine at scale remains a challenge. Current methods for related compounds rely on multistep sequences with low yields for chiral amines . Advances in continuous-flow chemistry or biocatalytic processes could address these limitations.
Target Identification and Mechanistic Studies
Future research should prioritize target deconvolution for (R)-chroman-3-amine derivatives. Techniques such as chemoproteomics or crystallography could elucidate binding partners, guiding rational drug design.
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